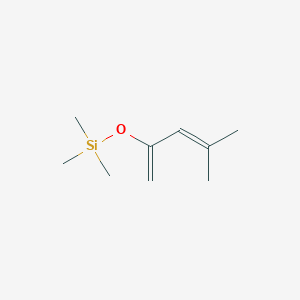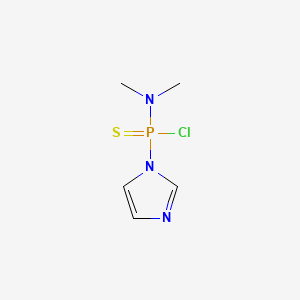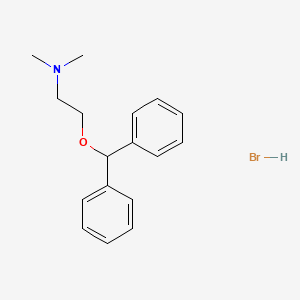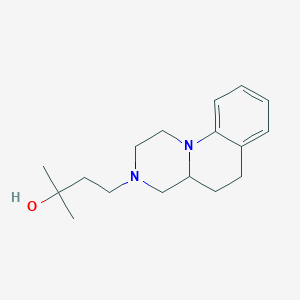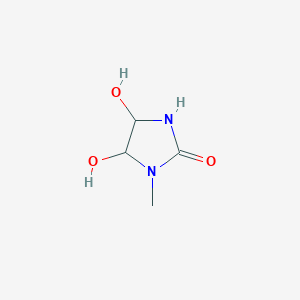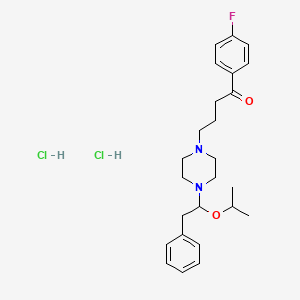
4'-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are often used in medicinal chemistry for their potential pharmacological properties. The presence of fluorine and piperazine moieties in the structure suggests that it might have unique interactions with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride typically involves multiple steps:
Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of a fluorobenzene derivative with a suitable acyl chloride.
Introduction of the piperazine ring: This step involves the reaction of the butyrophenone intermediate with a piperazine derivative under basic conditions.
Attachment of the beta-propoxyphenethyl group: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the propoxy group.
Reduction: Reduction reactions could target the carbonyl group in the butyrophenone core.
Substitution: The fluorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Fluspirilene: A long-acting antipsychotic.
Uniqueness
The presence of the fluorine atom and the specific piperazine and propoxyphenethyl groups in 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride might confer unique pharmacological properties, such as increased potency, selectivity, or metabolic stability.
Eigenschaften
CAS-Nummer |
21263-01-4 |
|---|---|
Molekularformel |
C25H35Cl2FN2O2 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-[4-(2-phenyl-1-propan-2-yloxyethyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H33FN2O2.2ClH/c1-20(2)30-25(19-21-7-4-3-5-8-21)28-17-15-27(16-18-28)14-6-9-24(29)22-10-12-23(26)13-11-22;;/h3-5,7-8,10-13,20,25H,6,9,14-19H2,1-2H3;2*1H |
InChI-Schlüssel |
FGGIWBVIOGDHTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


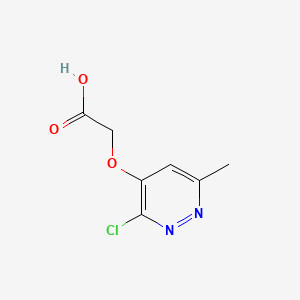
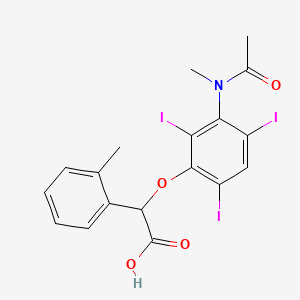
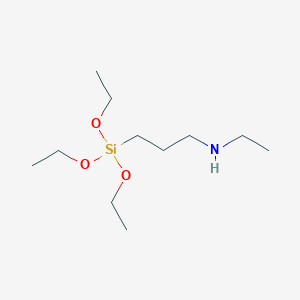
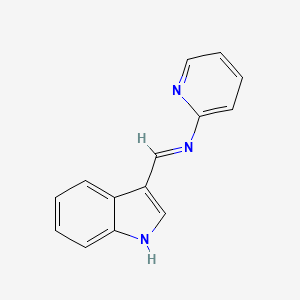
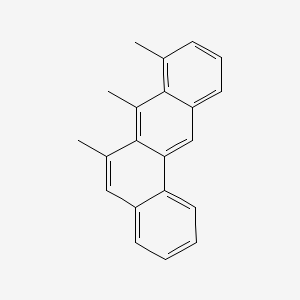

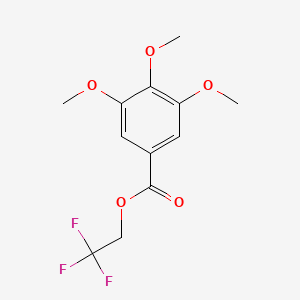

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
